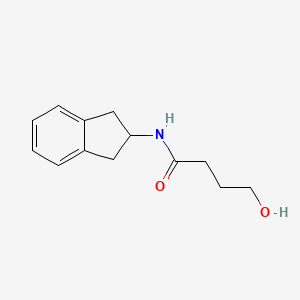

N-(2,3-dihydro-1H-inden-2-yl)-4-hydroxybutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

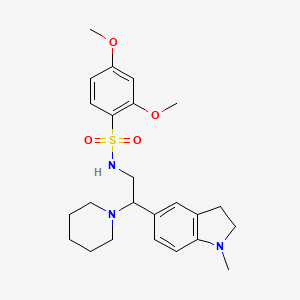

“N-(2,3-dihydro-1H-inden-2-yl)-4-hydroxybutanamide” is a compound that contains an indane group (a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring), an amide group (a functional group consisting of a carbonyl group linked to a nitrogen atom), and a hydroxy group (an -OH group) .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving the corresponding amines, carboxylic acids, or acid chlorides .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indane group, the amide group, and the hydroxy group. The exact structure would depend on the specific locations of these groups within the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its specific structure and the presence of functional groups. For example, the presence of the amide group could result in the formation of hydrogen bonds .Wissenschaftliche Forschungsanwendungen

GABA Uptake Inhibitors

N-(2,3-dihydro-1H-inden-2-yl)-4-hydroxybutanamide and its derivatives have been researched for their role as gamma-aminobutyric acid (GABA) uptake inhibitors. A study explored novel substituted 4-hydroxybutanamides, focusing on their impact on murine GABA transport proteins GAT1-GAT4. Among these compounds, derivatives of N-arylalkyl-2-(4-diphenylmethylpiperazin-1-yl)-4-hydroxybutyramide displayed significant inhibitory activities, with N-4-chlorobenzylamide emerging as a potent GAT inhibitor. This suggests potential applications in neurological disorders where GABAergic signaling plays a key role (Kulig et al., 2011).

Anticonvulsant and Neuroprotective Effects

The compound N-(substituted benzothiazol-2-yl)amides, including derivatives of 4-hydroxybutanamides, was synthesized and evaluated for anticonvulsant and neuroprotective effects. One derivative, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, was identified as an effective anticonvulsant. It also demonstrated promising neuroprotective effects, indicating its potential as a safer and effective anticonvulsant with additional benefits (Hassan et al., 2012).

Antimicrobial Activity

A study on the synthesis of carbamoyl-containing oxa(thia)zolidines and 3-dialkylaminobutanamides, which are derived from 3-amino-4-hydroxybutanamides, explored their antimicrobial properties. These compounds, including derivatives of 4-hydroxybutanamides, showed notable antimicrobial activities, suggesting potential uses in the development of new antimicrobial agents (Tlekhusezh et al., 1999).

Anticancer Properties

A series of 1H-inden-1-one substituted (heteroaryl)acetamide derivatives were synthesized and tested for their anticancer activity. Among these, compounds with a structural connection to 4-hydroxybutanamides exhibited significant growth inhibition against various cancer cell lines, including leukemia and breast cancer. This highlights the potential of such compounds in cancer therapy (Karaburun et al., 2018).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-(2,3-dihydro-1H-inden-2-yl)-4-hydroxybutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-7-3-6-13(16)14-12-8-10-4-1-2-5-11(10)9-12/h1-2,4-5,12,15H,3,6-9H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTNHPKUXTWSKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)NC(=O)CCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26726718 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2,3-dihydro-1H-inden-2-yl)-4-hydroxybutanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(2,4-Dichlorophenyl)-2-furyl]-2-methyl-1,3-thiazole](/img/structure/B3014863.png)

![6-chloro-5-methyl-N-[2-(pyridin-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B3014868.png)

![4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile](/img/structure/B3014872.png)

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B3014874.png)

![Methyl 3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B3014877.png)

![1-Bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-A]pyridine](/img/structure/B3014879.png)

![(E)-5-((E)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)ethylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3014882.png)

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B3014886.png)